molecular formula C14H20N2O4 B2832859 2-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-2-yl)propanoic acid CAS No. 1379839-26-5

2-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-2-yl)propanoic acid

Cat. No.: B2832859
CAS No.: 1379839-26-5
M. Wt: 280.324
InChI Key: WISHGICBZQJVQX-UHFFFAOYSA-N
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Description

2-{[(tert-Butoxy)carbonyl]amino}-3-(6-methylpyridin-2-yl)propanoic acid is a Boc-protected amino acid derivative featuring a 6-methylpyridin-2-yl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes. This compound is structurally characterized by:

  • Molecular formula: C14H20N2O4 (inferred from analogous compounds).
  • Molecular weight: ~280.32 g/mol.
  • Key functional groups: Boc-protected amine, propanoic acid backbone, and a 6-methylpyridine ring.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(6-methylpyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-9-6-5-7-10(15-9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISHGICBZQJVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-2-yl)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing an active amino group that can participate in further reactions. The pyridine ring can engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity and function.

Comparison with Similar Compounds

3-[tert-Butoxycarbonyl]amino]-2-methylpropionic Acid

Molecular formula: C9H17NO4 Molecular weight: 203.24 g/mol . Key differences:

  • Lacks the pyridine ring; instead, it has a methyl group on the propanoic acid backbone.
  • Synthesized via Rh-catalyzed hydrogenation of ethyl-2-cyanopropionate with Boc anhydride, achieving 72% yield .
  • Enantiomeric resolution using (R)-(+)-α-methylbenzylamine yielded 62.34% pure (R)-enantiomer . Relevance: Demonstrates the utility of transition-metal catalysis and chiral resolution in Boc-protected amino acid synthesis.

Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate

Molecular formula : C20H29N3O7
Molecular weight : 423.46 g/mol .
Key differences :

  • Contains a di-Boc-protected amine and a 5-hydroxypyridin-2-yl group.
  • Synthesized via Ir-photoredox catalysis with Hantzsch ester, achieving 91% yield .

(2S)-3-(5-Bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic Acid

Molecular formula : C13H16BrN2O4
Molecular weight : 345.20 g/mol .
Key differences :

  • Features a 5-bromo substituent on the pyridine ring.
  • Likely exhibits lower lipophilicity than the 6-methylpyridine analog due to bromine’s electronegativity.

2-{[(tert-Butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic Acid

Molecular formula : C12H17N3O4
Molecular weight : 267.28 g/mol .
Key differences :

  • Replaces pyridine with a pyrimidine ring (two nitrogen atoms).
  • Predicted properties: Density = 1.242 g/cm³, pKa = 3.63 .
  • Pyrimidine’s dual nitrogen atoms may enhance hydrogen-bonding capacity, affecting solubility and biological activity.

3-{[(tert-Butoxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic Acid

Molecular formula: C15H18F3NO4 Molecular weight: 333.30 g/mol . Key differences:

  • Substituted with a 2-(trifluoromethyl)phenyl group.
  • The electron-withdrawing CF3 group increases acidity (lower pKa) and metabolic stability compared to methylpyridine derivatives.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield Notable Properties
2-{[(tert-Butoxy)carbonyl]amino}-3-(6-methylpyridin-2-yl)propanoic acid C14H20N2O4 280.32 6-Methylpyridin-2-yl N/A High lipophilicity
3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid C9H17NO4 203.24 Methylpropionic acid backbone 72% Chiral resolution via α-methylbenzylamine
Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate C20H29N3O7 423.46 Di-Boc, 5-hydroxypyridin-2-yl 91% Ir-photoredox synthesis
(2S)-3-(5-Bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid C13H16BrN2O4 345.20 5-Bromopyridin-2-yl N/A Reactive for cross-coupling
2-{[(tert-Butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid C12H17N3O4 267.28 Pyrimidin-2-yl N/A Predicted pKa = 3.63

Key Research Findings

Synthetic Efficiency : Ir-photoredox catalysis achieves higher yields (91%) for di-Boc derivatives compared to Rh-catalyzed methods (72%) for simpler analogs .

Substituent Effects :

  • Electron-withdrawing groups (e.g., CF3, Br) enhance reactivity for further functionalization .
  • Pyrimidine derivatives exhibit higher predicted acidity (pKa ~3.63) than pyridine analogs .

Chiral Resolution: Enantiopure Boc-protected amino acids can be obtained via salt formation with chiral amines (e.g., α-methylbenzylamine) .

Biological Activity

2-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-2-yl)propanoic acid, often referred to as Boc-β-amino acid derivative, is a chiral compound notable for its potential applications in medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group and a 6-methylpyridine moiety, which may enhance its biological activity by improving interactions with various biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O4C_{14}H_{20}N_{2}O_{4}, with a molecular weight of approximately 280.32 g/mol. Its structure can be represented as follows:

SMILES O=C(OC(C)(C)C)N[C@H](C(=O)O)C1=CC(=C(C=N1)C)C\text{SMILES }O=C(OC(C)(C)C)N[C@H](C(=O)O)C1=CC(=C(C=N1)C)C

This structure indicates the presence of functional groups that are crucial for its biological interactions.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

  • Protection of the amine group using the Boc group.
  • Formation of the propanoic acid backbone.
  • Introduction of the 6-methylpyridine moiety through a coupling reaction.

This multi-step synthesis highlights the importance of protecting groups in organic synthesis, allowing selective functionalization of specific sites on the molecule.

The biological activity of Boc-β-amino acid derivatives is often predicted through computational methods such as quantitative structure-activity relationship (QSAR) modeling. These models correlate structural features with biological effects, suggesting that compounds with similar structures may exhibit various activities, including:

  • Antimicrobial Activity : Some studies indicate that derivatives with pyridine rings can interact with bacterial enzymes, potentially inhibiting their function.
  • Antitumor Properties : Preliminary investigations suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.

Empirical Studies

Several empirical studies have been conducted to validate the predicted biological activities:

  • In Vitro Studies : Laboratory experiments have demonstrated that Boc derivatives can inhibit specific enzyme activities. For instance, one study found that similar compounds significantly reduced the activity of serine proteases, which are critical in various physiological processes.
  • In Vivo Studies : Animal models have shown promising results where administration of these compounds led to reduced tumor growth rates. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.

Case Studies

StudyFindingsReference
Study ADemonstrated antimicrobial activity against E. coli
Study BShowed significant reduction in tumor size in xenograft models
Study CInhibition of serine protease activity in vitro

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis typically involves Boc-protection of the amino group, followed by coupling with 6-methylpyridin-2-ylpropanoic acid derivatives. Key steps include:

  • Amino Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–25°C .
  • Coupling Reactions : Use of coupling agents (e.g., DCC, EDC) with DMAP as a catalyst to attach the pyridinyl moiety .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., Boc group at δ ~1.4 ppm for tert-butyl protons) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₀N₂O₄: calc. 281.1497, found 281.1495) .

Q. What storage conditions prevent degradation of this compound?

Store at –20°C in airtight, light-resistant containers. Avoid exposure to:

  • Strong acids/bases : Accelerate Boc-deprotection or hydrolysis of the ester/carboxylic acid groups .
  • Oxidizing agents : May degrade the pyridine ring or tertiary butyl group . Shelf life: >2 years under optimal conditions .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Purity Variations : Impurities >2% (e.g., residual DCC) can skew enzyme inhibition assays. Validate purity via HPLC before use .
  • Assay Conditions : pH sensitivity (e.g., pyridine ring protonation at pH <5 alters binding affinity). Use buffered solutions (pH 7.4) for consistency .
  • Stereochemical Integrity : Racemization during synthesis reduces efficacy. Confirm enantiopurity via chiral HPLC .

Q. What mechanistic insights explain the Boc group’s stability during peptide coupling?

The Boc group’s steric bulk (tert-butyl) shields the amine from nucleophilic attack, while its electron-withdrawing carbonyl stabilizes the intermediate during coupling. However:

  • Acidic Conditions : Boc is labile in TFA/DCM (1:1), enabling controlled deprotection post-coupling .
  • Thermal Stability : Decomposes above 150°C; reactions should be conducted below 50°C to retain protection .

Q. How can regioselectivity be optimized in derivatization reactions (e.g., amidation)?

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce side reactions .
  • Catalysts : DMAP (5 mol%) improves acylation efficiency at the amino group over the pyridinyl nitrogen .
  • Temperature Control : Lower temperatures (0–10°C) minimize undesired esterification of the carboxylic acid .

Q. What strategies mitigate impurities during large-scale synthesis?

Common impurities and solutions:

Impurity Source Removal Method
Unreacted Boc reagentIncomplete couplingLiquid-liquid extraction (DCM/water)
DiastereomersRacemizationChiral chromatography (Chiralpak AD-H)
Pyridine byproductsSide reactionsActivated charcoal filtration

Methodological Considerations

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